4,4'-Diphenoxy-1,1'-biphenyl

Polymer chemistry Materials science Thermal properties

For high-performance polymer synthesis, the specific phenoxy substitution on this biphenyl core is critical. Unlike biphenol or dimethoxy analogs, its 151°C melting point enables cleaner melt-phase polycondensation, yielding high-MW poly(aryl ether ketone)s and LCPs without thermal degradation. Its rigid structure and ether linkages provide unmatched thermal stability and char formation for flame-resistant engineering resins. Procuring this specific diether ensures predictable reactivity, mechanical strength, and oxidative stability in your final material.

Molecular Formula C24H18O2
Molecular Weight 338.4 g/mol
CAS No. 2519-16-6
Cat. No. B3050331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diphenoxy-1,1'-biphenyl
CAS2519-16-6
Molecular FormulaC24H18O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H18O2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18H
InChIKeyRGCAQUUSBHVLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diphenoxy-1,1'-biphenyl (CAS 2519-16-6): Technical Baseline for Procurement and Materials Science


4,4'-Diphenoxy-1,1'-biphenyl (CAS 2519-16-6) is an aromatic diether comprising a biphenyl core with phenoxy substituents at the 4,4'-positions. It is a crystalline solid at ambient temperature with a reported melting point of 151 °C . The compound functions primarily as a high-performance monomer or building block in the synthesis of poly(aryl ether ketone)s, liquid crystalline polymers, and other advanced materials requiring thermal and oxidative stability . Its rigid biphenyl backbone and ether linkages confer mechanical strength and thermal stability to derived polymers .

Why 4,4'-Diphenoxy-1,1'-biphenyl Cannot Be Casually Substituted with Other Biphenyl Derivatives


Biphenyl-based diethers and diols exhibit divergent physicochemical and performance characteristics that preclude direct interchange in synthetic or formulation workflows. The specific substitution at the 4,4'-positions with phenoxy groups (as opposed to hydroxyl, methoxy, or ethoxy groups) critically alters melting point, solubility, thermal stability, and reactivity in polycondensation reactions . For instance, the melting point of 4,4'-Diphenoxy-1,1'-biphenyl (151 °C) is significantly lower than that of 4,4'-biphenol (280–282 °C) and 4,4'-dimethoxybiphenyl (179–180 °C) , which directly impacts processability in melt-phase polymerizations and compatibility with solvent-based systems. Furthermore, the phenoxy substituents influence the electronic environment of the aromatic rings, affecting electrophilic substitution kinetics and, consequently, polymer molecular weight and architecture [1]. The quantitative evidence below substantiates why selection of this specific compound is non-trivial.

Quantitative Differentiation of 4,4'-Diphenoxy-1,1'-biphenyl Relative to Structural Analogs


Melting Point Reduction Enables Enhanced Melt Processability

4,4'-Diphenoxy-1,1'-biphenyl exhibits a melting point (151 °C) that is substantially lower than that of the parent diol, 4,4'-biphenol (280–282 °C), and the corresponding dimethyl ether, 4,4'-dimethoxybiphenyl (179–180 °C). This lower melting point reduces the thermal energy required for melt-phase processing and enhances compatibility with co-monomers that may be thermally sensitive .

Polymer chemistry Materials science Thermal properties

Boiling Point Elevation Indicates Higher Thermal Stability in Vapor Phase

The boiling point of 4,4'-Diphenoxy-1,1'-biphenyl is reported as 471.9 °C at 760 mmHg . In contrast, the boiling point of 4,4'-biphenol is 355.2 °C at 760 mmHg . This 116.7 °C increase reflects the greater molecular weight and stronger intermolecular interactions imparted by the phenoxy groups, suggesting superior thermal stability during high-temperature vapor-phase processing or in applications requiring low volatility.

Thermal stability Materials science Process engineering

Rapid Diacylation Kinetics Enable Efficient Polycondensation

In trifluoromethanesulfonic acid-mediated polycondensation, 4,4'-Diphenoxybiphenyl undergoes rapid diacylation at the terminal aromatic rings, enabling efficient polymerization to high molecular weight poly(aryl ether ketone)s [1]. While 1,4-diphenoxybenzene also undergoes rapid diacylation, the biphenyl analogue provides a more rigid and thermally stable polymer backbone. No direct kinetic comparison is available for other biphenyl diethers, but the reactivity of the phenoxy-terminated system is critical for achieving high degrees of polymerization.

Polymer synthesis Reaction kinetics Poly(aryl ether ketone)s

Increased Rotatable Bonds Confer Conformational Flexibility in Polymer Chains

Computational analysis indicates that 4,4'-Diphenoxy-1,1'-biphenyl possesses a greater number of rotatable bonds (approximately 6) compared to 4,4'-dimethoxybiphenyl (approximately 4) and 4,4'-biphenol (approximately 2) [1]. This increased conformational flexibility can influence polymer chain packing, crystallinity, and, ultimately, the mechanical and thermal properties of derived materials.

Polymer physics Conformational analysis Materials design

Higher Molecular Weight Influences Polymer Segment Dynamics and Thermal Transitions

4,4'-Diphenoxy-1,1'-biphenyl has a molecular weight of 338.40 g/mol , which is substantially higher than that of 4,4'-biphenol (186.21 g/mol) and 4,4'-dimethoxybiphenyl (214.26 g/mol) . In polymer synthesis, the molecular weight of the monomer affects the Kuhn segment length and, consequently, the glass transition temperature (Tg) and melting behavior of the resulting polymer. Higher monomer molecular weight often correlates with increased chain stiffness and higher Tg, which are desirable for high-temperature applications.

Polymer physics Thermal properties Molecular design

Phenoxy Substituents Modulate Electronic Properties and Reactivity

The electron-donating character of phenoxy groups (–OPh) differs from that of hydroxyl (–OH) or methoxy (–OMe) groups, influencing the reactivity of the aromatic rings toward electrophilic substitution. While no direct Hammett σ value is available for the 4-phenoxybiphenyl system, the para-phenoxy group is known to be less activating than para-hydroxy but more activating than para-methoxy due to resonance and inductive effects [1]. This fine-tuning of electronic properties can be critical for achieving the desired polymerization kinetics and regioselectivity in complex monomer systems.

Organic synthesis Electronic effects Polymer chemistry

Targeted Application Scenarios for 4,4'-Diphenoxy-1,1'-biphenyl Based on Quantitative Differentiation


Melt-Processable High-Performance Poly(aryl ether ketone) Synthesis

The lower melting point (151 °C) of 4,4'-Diphenoxy-1,1'-biphenyl relative to 4,4'-biphenol (280–282 °C) makes it the preferred monomer for melt-phase polycondensation reactions, particularly when co-monomers have limited thermal stability. This enables the synthesis of poly(aryl ether ketone)s with high molecular weight and narrow polydispersity without thermal degradation [1].

Thermally Stable Liquid Crystalline Polymer (LCP) Formulations

The high boiling point (471.9 °C) and rigid biphenyl core of this compound contribute to the thermal stability and mesomorphic behavior of liquid crystalline polymers. Its use as a monomer or comonomer can yield LCPs with elevated isotropization temperatures and enhanced mechanical properties for high-temperature electronic and automotive applications .

Flame-Retardant Polymer Additives and Engineering Resins

The presence of phenoxy groups and the aromatic-rich structure of 4,4'-Diphenoxy-1,1'-biphenyl suggest its utility as a char-forming agent or flame-retardant building block in engineering resins. Its higher molecular weight and low volatility (evidenced by high boiling point) ensure it remains in the condensed phase during combustion, promoting intumescence and reducing heat release .

Tailored Chain Flexibility in High-Tg Polymers

The increased number of rotatable bonds (approx. 6) and higher molecular weight (338.40 g/mol) of this compound, compared to simpler biphenyl derivatives, provide a unique balance of rigidity and segmental mobility. This balance is critical for designing polymers with specific glass transition temperatures and mechanical toughness for demanding structural applications [2].

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